

Spectroscopic Profile of cis-Aconitic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *cis-Aconitic anhydride*

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This technical guide provides a comprehensive overview of the spectroscopic data for **cis-aconitic anhydride** (CAS 6318-55-4), a molecule of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise ^1H and ^{13}C NMR data for **cis-aconitic anhydride** remains elusive in readily available literature, with many sources providing data for its hydrated form, cis-aconitic acid. However, historical literature provides some insight.

^1H NMR Data

A definitive ^1H NMR spectrum with assigned chemical shifts and coupling constants for **cis-aconitic anhydride** is not available in the public domain at this time. Older literature suggests that NMR data has been recorded, but the specific details are not provided in accessible abstracts.^{[1][2]}

^{13}C NMR Data

Similar to ^1H NMR, a complete ^{13}C NMR spectrum for **cis-aconitic anhydride** is not readily available. Data for cis-aconitic acid is often cited in its place.

Infrared (IR) Spectroscopy

The IR spectrum of **cis-aconitic anhydride** is characterized by the distinctive dual carbonyl (C=O) stretching bands typical of a cyclic anhydride.

Table 1: IR Spectroscopic Data for **cis-Aconitic Anhydride**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Reference
Symmetric C=O Stretch	1870 - 1845	Strong	General for saturated cyclic anhydrides
Asymmetric C=O Stretch	1800 - 1775	Strong	General for saturated cyclic anhydrides
C-O-C Stretch	~1058	Strong	
C-C Stretch	960 - 880	Strong	General for cyclic anhydrides

Note: The lower-wavenumber C=O stretch is typically more intense in cyclic anhydrides.[3][4]

Mass Spectrometry (MS)

Mass spectrometry data for **cis-aconitic anhydride** has been reported through Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Mass Spectrometry Data for **cis-Aconitic Anhydride**

m/z (mass-to-charge ratio)	Relative Intensity	Note
40	Most Abundant	Top Peak
44	High	2nd Highest Peak
39	High	3rd Highest Peak
Multiple other fragments	Varies	Total of 84 peaks reported

Source: PubChem CID 65163[5]

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

4.1. Sample Preparation

Synthesis and Purification: **cis-Aconitic anhydride** can be synthesized from cis-aconitic acid. A common purification method involves refluxing the crude product in xylene or acetic anhydride, followed by evaporation of the solvent and recrystallization from benzene. It is crucial to note that **cis-aconitic anhydride** is sensitive to moisture.[1]

4.2. NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like **cis-aconitic anhydride** would involve:

- Dissolution: Dissolving a few milligrams of the purified anhydride in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid reaction with the anhydride.
- Data Acquisition: Recording the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

4.3. Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

- A small amount of the solid **cis-aconitic anhydride** powder is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is then recorded. A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.

Potassium Bromide (KBr) Pellet Method:

- A small amount of **cis-aconitic anhydride** is finely ground with dry KBr powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.

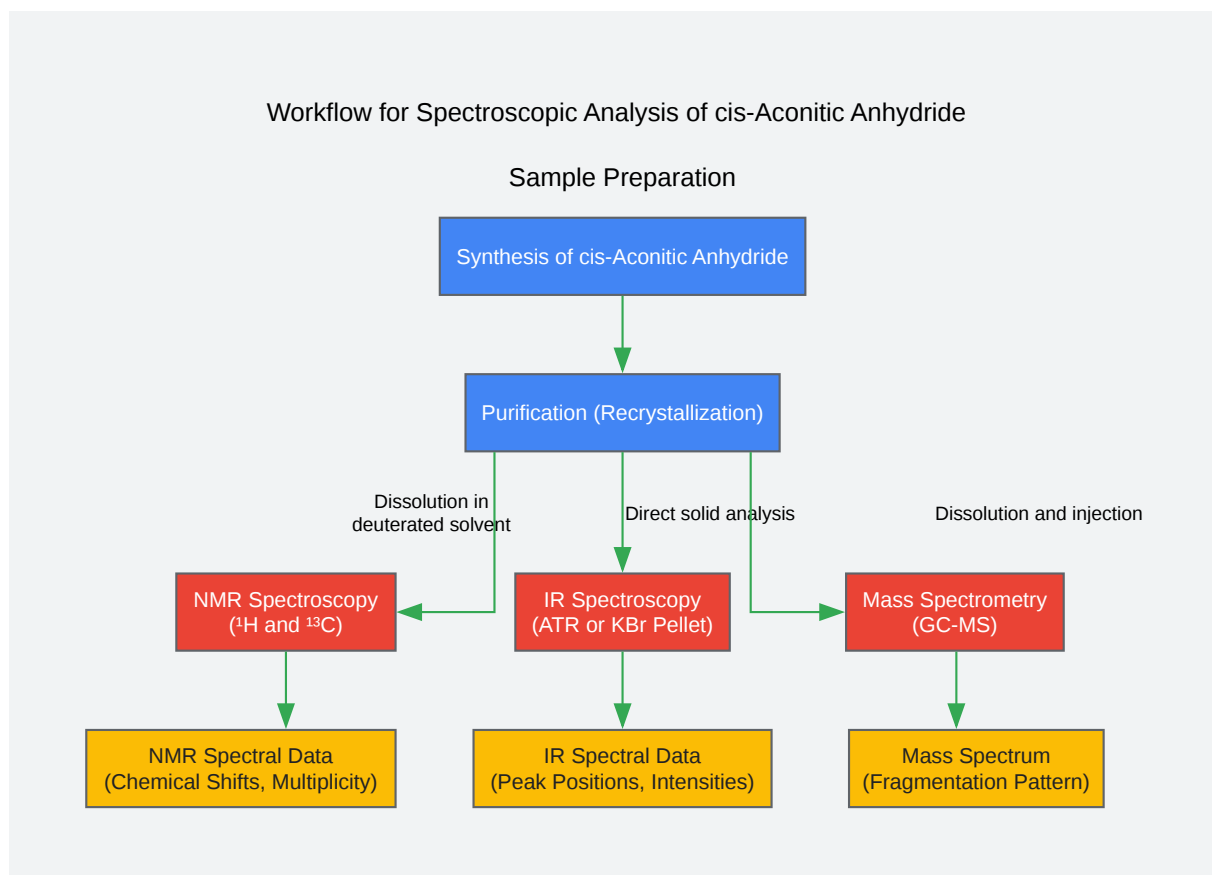
4.4. Mass Spectrometry (GC-MS)

A typical GC-MS protocol for a solid analyte like **cis-aconitic anhydride** would involve:

- Sample Derivatization (if necessary): To increase volatility for GC analysis, the anhydride may be derivatized.
- Injection: The sample, dissolved in a suitable volatile solvent, is injected into the GC.
- Gas Chromatography: The components of the sample are separated on a capillary column based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **cis-aconitic anhydride**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **cis-aconitic anhydride**.

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